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Compound of Interest

Compound Name: Saxagliptin Hydrate

Cat. No.: B612269 Get Quote

An Application Note for the Quantification of Saxagliptin Hydrate using a Validated RP-HPLC

Method.

Audience: Researchers, scientists, and drug development professionals.

Abstract
This application note details a robust and validated Reversed-Phase High-Performance Liquid

Chromatography (RP-HPLC) method for the accurate quantification of Saxagliptin Hydrate in

bulk drug and pharmaceutical dosage forms. The method is developed based on established

literature and validated in accordance with the International Council for Harmonisation (ICH)

guidelines.[1][2][3][4] The chromatographic separation is achieved on a C18 column with a

mobile phase consisting of a phosphate buffer and an organic solvent, providing a simple,

precise, and reliable analytical tool for quality control and routine analysis.

Introduction
Saxagliptin is a potent, orally active inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme,

used for the treatment of type 2 diabetes.[5] It works by increasing the levels of incretin

hormones, which help regulate blood glucose.[6] Given its critical role in diabetes

management, it is imperative to have a reliable and accurate analytical method to ensure the

quality, efficacy, and safety of pharmaceutical formulations containing Saxagliptin. This

document provides a detailed protocol for a stability-indicating RP-HPLC method for the
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quantification of Saxagliptin Hydrate. The method has been validated for specificity, linearity,

accuracy, precision, and robustness.[1][6][7]

Chemical Information
Chemical Name: (1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-

azabicyclo[3.1.0]hexane-3-carbonitrile, hydrate.[8]

Molecular Formula: C₁₈H₂₅N₃O₂ · H₂O.[9]

Molecular Weight: 333.43 g/mol .[8][9]

Solubility: Soluble in Dimethyl sulfoxide (DMSO).[9]

Experimental Protocol
Instrumentation and Materials

HPLC System: Agilent 1200 series or equivalent, equipped with a quaternary pump,

autosampler, column oven, and a photodiode array (PDA) or UV detector.[5]

Column: Kromasil or Enable C18 (250 mm x 4.6 mm, 5 µm particle size).[2][6][10]

Software: OpenLab, ChemStation, or equivalent chromatography data acquisition software.

Reagents:

Saxagliptin Hydrate Reference Standard

Acetonitrile (HPLC Grade)

Methanol (HPLC Grade)

Potassium Dihydrogen Phosphate (KH₂PO₄) (AR Grade)

Ortho-Phosphoric Acid (OPA) (AR Grade)

Water (HPLC Grade/Milli-Q)
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Chromatographic Conditions
The optimized chromatographic conditions for the analysis are summarized in the table below.

Parameter Condition

Column C18 (250 mm x 4.6 mm, 5 µm)

Mobile Phase
0.05 M KH₂PO₄ Buffer (pH adjusted to 4.5 with

OPA) : Acetonitrile (60:40 v/v)[10]

Flow Rate 1.0 mL/min[1][2][11]

Detection Wavelength 225 nm[12]

Injection Volume 10 µL[2][5]

Column Oven Temperature 30°C[1][2]

Run Time Approximately 10 minutes

Solution Preparation
Buffer Preparation (0.05M KH₂PO₄): Dissolve approximately 6.8 g of Potassium Dihydrogen

Phosphate in 1000 mL of HPLC grade water. Adjust the pH to 4.5 using diluted ortho-

phosphoric acid. Filter the solution through a 0.45 µm membrane filter and degas.

Mobile Phase Preparation: Mix the prepared buffer and acetonitrile in the ratio of 60:40 (v/v).

Degas the mixture by sonication for 15 minutes.

Standard Stock Solution (100 µg/mL): Accurately weigh and transfer 10 mg of Saxagliptin
Hydrate reference standard into a 100 mL volumetric flask. Add about 70 mL of the mobile

phase and sonicate to dissolve. Make up the volume to the mark with the mobile phase.

Sample Solution Preparation (for a 5 mg tablet): Weigh and powder 20 tablets. Transfer a

quantity of powder equivalent to 5 mg of Saxagliptin into a 50 mL volumetric flask. Add 30 mL

of mobile phase, sonicate for 15 minutes to ensure complete dissolution, and then dilute to

the mark with the mobile phase. Filter the solution through a 0.45 µm syringe filter before

injection.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.scirp.org/journal/paperinformation?paperid=60267
https://www.derpharmachemica.com/pharma-chemica/validated-rphplc-stability-indicating-method-of-antidiabetic-active-pharmaceutical-ingredient-saxagliptin-hydrochloride-dihydrate-68494.html
https://pubmed.ncbi.nlm.nih.gov/35434817/
https://www.wisdomlib.org/science/journal/world-journal-of-pharmaceutical-research/d/doc1367638.html
https://rasayanjournal.co.in/vol-5/issue-2/1.pdf
https://pubmed.ncbi.nlm.nih.gov/35434817/
https://archives.ijper.org/sites/default/files/IndJPhaEdRes-54-2s-350.pdf
https://www.derpharmachemica.com/pharma-chemica/validated-rphplc-stability-indicating-method-of-antidiabetic-active-pharmaceutical-ingredient-saxagliptin-hydrochloride-dihydrate-68494.html
https://pubmed.ncbi.nlm.nih.gov/35434817/
https://www.benchchem.com/product/b612269?utm_src=pdf-body
https://www.benchchem.com/product/b612269?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612269?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Method Validation Protocol
The developed method was validated according to ICH Q2(R2) guidelines.[13][14]

System Suitability
Before sample analysis, the suitability of the chromatographic system is evaluated. A standard

solution is injected six times, and the system suitability parameters are calculated.

Parameter Acceptance Criteria

Tailing Factor (Asymmetry) ≤ 2.0

Theoretical Plates (N) > 2000

% RSD of Peak Areas ≤ 2.0%

Specificity (Forced Degradation)
Specificity is the ability to assess the analyte unequivocally in the presence of components that

may be expected to be present, such as impurities, degradants, or placebo matrix.[4] Forced

degradation studies are performed under various stress conditions to demonstrate the stability-

indicating nature of the method.[1][15][16]

Acid Degradation: Sample treated with 0.1N HCl at 60°C for 24 hours.[15]

Base Degradation: Sample treated with 0.1N NaOH at 60°C for 24 hours.[15]

Oxidative Degradation: Sample treated with 30% H₂O₂ at 60°C for 2 hours.[5]

Thermal Degradation: Sample exposed to 105°C for 24 hours.[5]

Photolytic Degradation: Sample exposed to UV light for 7 days.[5]

The method is considered specific if the Saxagliptin peak is well-resolved from any degradation

product peaks.

Linearity and Range
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The linearity of the method is its ability to elicit test results that are directly proportional to the

concentration of the analyte.[4]

Procedure: Prepare a series of at least five concentrations of Saxagliptin from the stock

solution, typically ranging from 10-60 µg/mL.[6][7]

Analysis: Plot a calibration curve of peak area versus concentration and determine the

correlation coefficient (R²).

Acceptance Criteria: R² ≥ 0.999.[7]

Accuracy (% Recovery)
Accuracy is the closeness of the test results to the true value.[3] It is determined by applying

the method to samples to which known amounts of analyte have been added (spiking).

Procedure: Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of

the target concentration) in triplicate.

Analysis: Calculate the percentage recovery for each replicate.

Acceptance Criteria: The mean % recovery should be within 98.0% to 102.0%.[12]

Precision
Precision is evaluated at two levels: repeatability and intermediate precision.[17]

Repeatability (Intra-day Precision): Analyze six replicate samples of the same concentration

on the same day, under the same experimental conditions.

Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day with a

different analyst or different equipment.

Acceptance Criteria: The Relative Standard Deviation (%RSD) should not be more than

2.0%.[5][12]

Limit of Detection (LOD) and Limit of Quantification
(LOQ)
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LOD and LOQ are determined based on the standard deviation of the response and the slope

of the calibration curve.

LOD = 3.3 × (σ / S)

LOQ = 10 × (σ / S)

Where σ = standard deviation of the y-intercept of the regression line, and S = slope of the

calibration curve.

Typical Values: For Saxagliptin, LOD and LOQ have been reported as approximately 0.58

µg/mL and 1.76 µg/mL, respectively.[6][7]

Robustness
Robustness is the measure of the method's capacity to remain unaffected by small, deliberate

variations in method parameters.

Procedure: Introduce small changes to the method, such as:

Flow Rate (± 0.1 mL/min)

Mobile Phase Composition (e.g., ±2% organic phase)

Column Temperature (± 2°C)

pH of the buffer (± 0.2 units)

Analysis: Evaluate the impact on system suitability parameters.

Acceptance Criteria: System suitability parameters should remain within the acceptance

criteria.

Data Presentation: Summary of Validation
Parameters
The following table summarizes the acceptance criteria for the validation of the analytical

method.
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Validation Parameter Acceptance Criteria
Typical Results (from
literature)

Specificity
No interference at the retention

time of the analyte.

The method is specific and

stability-indicating.[16]

Linearity (R²) ≥ 0.999 0.9996[1]

Range 10 - 60 µg/mL 10 - 50 µg/mL[6]

Accuracy (% Recovery) 98.0% - 102.0% 98.51% - 100.80%[2]

Precision (% RSD)

- Repeatability ≤ 2.0% < 1.0%[2]

- Intermediate Precision ≤ 2.0% < 1.5%[4]

LOD - ~0.57 µg/mL

LOQ - ~1.89 µg/mL[15]

Robustness
System suitability criteria must

be met.

The method is robust against

minor changes.[18]

Visualizations
Experimental Workflow
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Caption: Workflow for RP-HPLC quantification of Saxagliptin Hydrate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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